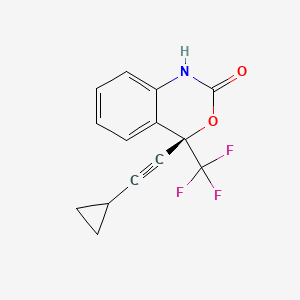
Deschloro-(S)-efavirenz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The removal of the chlorine atom in this compound alters its chemical properties and potentially its biological activity. This compound is of interest in medicinal chemistry for its potential therapeutic applications and its role in understanding the structure-activity relationships of NNRTIs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deschloro-(S)-efavirenz typically involves the modification of the efavirenz molecule to remove the chlorine atom. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Using a nucleophile to replace the chlorine atom with a hydrogen atom.
Dehalogenation: Employing reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere to remove the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Deschloro-(S)-efavirenz can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Deschloro-(S)-efavirenz has several scientific research applications, including:
Medicinal Chemistry: Studying its potential as an antiviral agent and its interactions with HIV-1 reverse transcriptase.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
Structural Biology: Analyzing its binding interactions with target proteins to elucidate structure-activity relationships.
Chemical Biology: Exploring its effects on cellular pathways and its potential as a chemical probe for biological studies.
Wirkmechanismus
Deschloro-(S)-efavirenz exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. The removal of the chlorine atom may affect its binding affinity and specificity, potentially altering its efficacy and resistance profile. The molecular targets and pathways involved include the reverse transcriptase enzyme and associated viral replication machinery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: The parent compound with a chlorine atom, widely used as an NNRTI in HIV treatment.
Nevirapine: Another NNRTI with a different chemical structure but similar mechanism of action.
Etravirine: A second-generation NNRTI with a broader resistance profile.
Uniqueness
Deschloro-(S)-efavirenz is unique due to the absence of the chlorine atom, which may confer distinct chemical and biological properties. This modification can influence its pharmacokinetics, binding interactions, and resistance profile, making it a valuable compound for studying the structure-activity relationships of NNRTIs and developing new antiviral agents.
Eigenschaften
Molekularformel |
C14H10F3NO2 |
|---|---|
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
(4S)-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1 |
InChI-Schlüssel |
PMAKZVLAJFKTHQ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CC1C#C[C@]2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




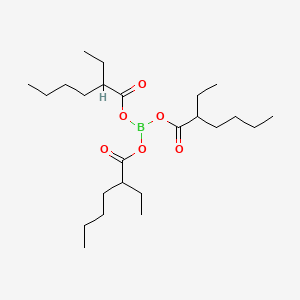

![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
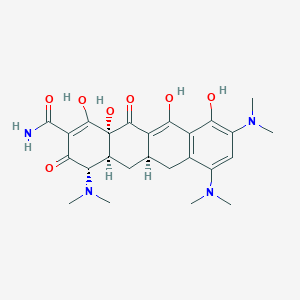
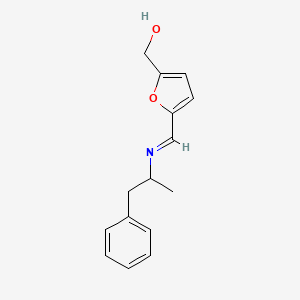

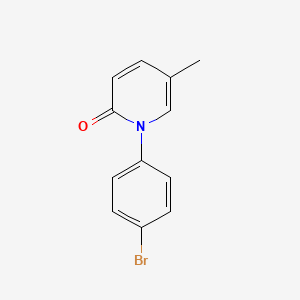



![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

